molecular formula C22H24N4O4S2 B2656977 ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 896343-03-6

ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2656977
CAS No.: 896343-03-6
M. Wt: 472.58
InChI Key: ABUDBJYXGHURNO-UHFFFAOYSA-N
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Description

The compound is known as ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate. It has a CAS Number of 306978-89-2 and a molecular weight of 279.32 . The compound is in solid form .


Physical and Chemical Properties Analysis

The compound is in solid form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing innovative heterocycles that incorporate a thiadiazole moiety, showing potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis. This underscores the role of such compounds in developing new agricultural chemicals (Fadda et al., 2017).

Development of Functionalized Derivatives

Efforts in chemical synthesis have led to the creation of functionalised pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives. These compounds are significant for their structural complexity and potential applications in pharmaceuticals and materials science (Arrault et al., 2002).

Anticancer Activity

New heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown potent activity against colon HCT-116 human cancer cell lines, highlighting the potential for developing novel anticancer agents (Abdel-Motaal et al., 2020).

Electrochromic Properties

Research into conducting copolymers of 2‐[(3‐Thienylcarbonyl)oxy]ethyl 3‐Thiophene Carboxylate with thiophene and pyrrole has explored their electrochromic properties. These studies contribute to the development of materials with potential applications in smart windows and display technologies (Bulut et al., 2004).

Biological Activities

The synthesis of ethyl 2-(2-pyridylacetate) derivatives containing various heterocyclic moieties has been undertaken to explore their biological activities. These compounds have been tested for their antimicrobial, cytotoxic, and antiviral potentials, including activity against HIV-1, offering insights into new therapeutic agents (Szulczyk et al., 2017).

Mechanism of Action

While the exact mechanism of action for this compound is not mentioned, a related study on 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives shows that these compounds bind into the active site of PFV integrase (IN), a key enzyme in the HIV-1 virus, such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion . This suggests potential anti-HIV-1 activity.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .

Properties

IUPAC Name

ethyl 2-[[2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-3-30-20(28)17-14-9-5-4-6-10-15(14)32-19(17)23-16(27)12-31-21-24-18-13(2)8-7-11-26(18)22(29)25-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUDBJYXGHURNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC(=O)N4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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